molecular formula C15H17ClN2O B7933168 2-Chloro-N-isopropyl-N-isoquinolin-1-ylmethyl-acetamide

2-Chloro-N-isopropyl-N-isoquinolin-1-ylmethyl-acetamide

Cat. No.: B7933168
M. Wt: 276.76 g/mol
InChI Key: QIVZLXHHWLBHGF-UHFFFAOYSA-N
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Description

2-Chloro-N-isopropyl-N-isoquinolin-1-ylmethyl-acetamide is a chloroacetamide derivative characterized by a central acetamide backbone substituted with a chlorine atom at the α-position and two distinct nitrogen-bound groups: an isopropyl moiety and an isoquinolin-1-ylmethyl group. This compound is part of a broader class of chloroacetamides known for their structural versatility and applications in medicinal chemistry and agrochemical research . Its isoquinoline substituent introduces aromatic and heterocyclic properties, which may influence binding affinity in biological systems or catalytic interactions in synthetic applications.

Properties

IUPAC Name

2-chloro-N-(isoquinolin-1-ylmethyl)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O/c1-11(2)18(15(19)9-16)10-14-13-6-4-3-5-12(13)7-8-17-14/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVZLXHHWLBHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=NC=CC2=CC=CC=C21)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Chloro-N-isopropyl-N-isoquinolin-1-ylmethyl-acetamide involves several steps. One common method includes the reaction of isoquinoline with isopropylamine to form N-isopropylisoquinoline. This intermediate is then reacted with chloroacetyl chloride to yield the final product . The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Scientific Research Applications

Overview

2-Chloro-N-isopropyl-N-isoquinolin-1-ylmethyl-acetamide is a synthetic compound recognized for its potential applications in various scientific fields, particularly in medicinal chemistry, biology, and materials science. Its unique chemical structure, which includes an isoquinoline moiety, a chloro group, and an acetamide group, contributes to its diverse biological activities and reactivity.

Medicinal Chemistry

2-Chloro-N-isopropyl-N-isoquinolin-1-ylmethyl-acetamide has been explored for its potential as a therapeutic agent due to its unique structure and biological activity.

Anticancer Properties :
Research indicates that this compound can inhibit cancer cell proliferation. It may modulate signaling pathways related to apoptosis and cell cycle regulation, showing potential efficacy against various cancer types including breast and colorectal cancers .

Antimicrobial Activity :
Studies have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:

  • E. coli : Minimum inhibitory concentration (MIC) values around 0.0195 mg/mL.
  • Bacillus mycoides : MIC values around 0.0048 mg/mL.
  • Candida albicans : MIC values around 0.0048 mg/mL .

The compound's mechanism of action involves interaction with specific molecular targets, potentially inhibiting enzymes involved in cell proliferation and exhibiting antimicrobial effects. It has been shown to bind to receptors, thereby modulating various biological pathways .

Industrial Applications

In addition to its medicinal uses, this compound serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals. Its unique properties make it valuable in developing new materials and chemical processes .

Antimicrobial Study

A study on synthesized alkaloids demonstrated that derivatives similar to this compound exhibited potent antibacterial properties against resistant bacterial strains, reinforcing its potential as an antimicrobial agent .

Anticancer Research

In vitro testing revealed that this compound could induce apoptosis in human cancer cell lines, suggesting its promise as a therapeutic agent in oncology .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Chloroacetamide Class

The following table summarizes key structural analogs of 2-Chloro-N-isopropyl-N-isoquinolin-1-ylmethyl-acetamide, highlighting substituent variations and their implications:

Compound Name Substituents (R1, R2) Molecular Weight CAS RN Primary Applications/Properties References
2-Chloro-N-isopropyl-N-isoquinolin-1-ylmethyl-acetamide R1 = isopropyl; R2 = isoquinolin-1-ylmethyl 307.79 (est.) - Research chemical (discontinued)
2-Chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylacetamide R1 = isopropyl; R2 = oxadiazolylmethyl 356.25 873790-29-5 Potential herbicide intermediate
Alachlor R1 = methoxymethyl; R2 = 2,6-diethylphenyl 269.76 15972-60-8 Herbicide (broadleaf weed control)
2-Chloro-N-[1-(3-chloro-phenyl)-ethyl]-N-isopropyl-acetamide R1 = isopropyl; R2 = 3-chlorophenylethyl 274.19 1353964-20-1 Synthetic intermediate (pharmaceuticals)
2-Chloro-N-isopropyl-N-((S)-1-methylpyrrolidin-2-ylmethyl)acetamide R1 = isopropyl; R2 = pyrrolidinylmethyl 273.78 - Chiral ligand or bioactive molecule

Substituent Effects on Physicochemical Properties

  • Isoquinoline vs. The latter’s electronegative oxygen and nitrogen atoms may enhance solubility in polar solvents but reduce membrane permeability compared to isoquinoline .
  • Alkyl vs. Aryl Groups: Alachlor’s 2,6-diethylphenyl group provides hydrophobicity and steric bulk, favoring herbicidal activity by inhibiting plant fatty acid synthesis. In contrast, the isoquinoline derivative’s planar aromatic system may target enzyme active sites in medicinal applications .

Biological Activity

2-Chloro-N-isopropyl-N-isoquinolin-1-ylmethyl-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

The chemical structure of 2-Chloro-N-isopropyl-N-isoquinolin-1-ylmethyl-acetamide can be represented as follows:

  • Molecular Formula : C12_{12}H14_{14}ClN2_{2}O
  • Molecular Weight : 240.70 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to bind to various enzymes and receptors, modulating biological pathways critical for cell proliferation and survival. For instance, it may inhibit enzymes involved in cancer cell growth, thereby exhibiting anticancer effects.

Antimicrobial Activity

Research has demonstrated that 2-Chloro-N-isopropyl-N-isoquinolin-1-ylmethyl-acetamide shows promising antimicrobial properties. A study evaluated its antibacterial activity against several bacterial strains using microdilution methods to determine minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC). The results indicated moderate to good antibacterial activity, with MIC values ranging from 0.17 mg/mL to >3.75 mg/mL .

Table 1: Antibacterial Activity of 2-Chloro-N-isopropyl-N-isoquinolin-1-ylmethyl-acetamide

Bacterial StrainMIC (mg/mL)MBC (mg/mL)
Bacillus cereus0.230.47
Escherichia coli0.170.23
Salmonella Typhimurium0.700.94
Enterobacter cloacae0.230.47

Anticancer Properties

In addition to its antimicrobial effects, the compound has been investigated for its anticancer properties. Various derivatives of isoquinoline compounds have shown significant cytotoxicity against cancer cell lines such as HeLa and MCF-7, with IC50_{50} values indicating potent activity . The mechanism of action may involve the induction of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells.

Case Study: Anticancer Activity Evaluation

A recent study evaluated the anticancer activity of several isoquinoline derivatives, including 2-Chloro-N-isopropyl-N-isoquinolin-1-ylmethyl-acetamide, against a panel of cancer cell lines. The findings revealed that certain derivatives exhibited IC50_{50} values as low as 20 nM against MCF-7 cells, suggesting strong potential for further development as therapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications in the chemical structure can significantly influence its efficacy and selectivity against various biological targets.

Key Findings in SAR Studies:

  • The presence of specific substituents on the isoquinoline ring enhances antibacterial activity.
  • Compounds with electron-withdrawing groups showed improved anticancer properties due to increased lipophilicity and better interaction with cellular targets .

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